

4-(1H-indol-3-yl)-4-oxobutanoic acid CAS number 835-45-0

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Compound of Interest

Compound Name: 4-(1H-indol-3-yl)-4-oxobutanoic acid

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An In-depth Technical Guide to **4-(1H-indol-3-yl)-4-oxobutanoic Acid**

CAS Number: 835-45-0

This technical guide provides a comprehensive overview of **4-(1H-indol-3-yl)-4-oxobutanoic acid**, intended for researchers, scientists, and professionals in drug development. It covers physicochemical properties, a detailed synthesis protocol, characterization data, and potential biological activities based on structurally related compounds.

Physicochemical Properties

4-(1H-indol-3-yl)-4-oxobutanoic acid is a solid compound at room temperature. Its key properties are summarized in the table below. Proper storage involves keeping it in a dark, dry place at room temperature.[\[1\]](#)

Property	Value	Reference
CAS Number	835-45-0	[1][2]
Molecular Formula	C ₁₂ H ₁₁ NO ₃	[1][2]
Molecular Weight	217.22 g/mol	[1][2]
Physical Form	Solid	
Topological Polar Surface Area	70.2 Å ²	[2]
Hydrogen Bond Donors	2	[2]
Hydrogen Bond Acceptors	3	[2]
Rotatable Bonds	4	[2]
XLogP3	1.5	[2]
InChI Key	NLUOPJQCFYTMGC-UHFFFAOYSA-N	[2]
SMILES	C1=CC=C2C(=C1)C(=CN2)C(=O)CCC(=O)O	[2]

Synthesis and Characterization

The most common and direct method for preparing 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation of an aromatic ring with succinic anhydride.[3] For the synthesis of the title compound, this involves the acylation of indole.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of **4-(1H-indol-3-yl)-4-oxobutanoic acid**.

Materials:

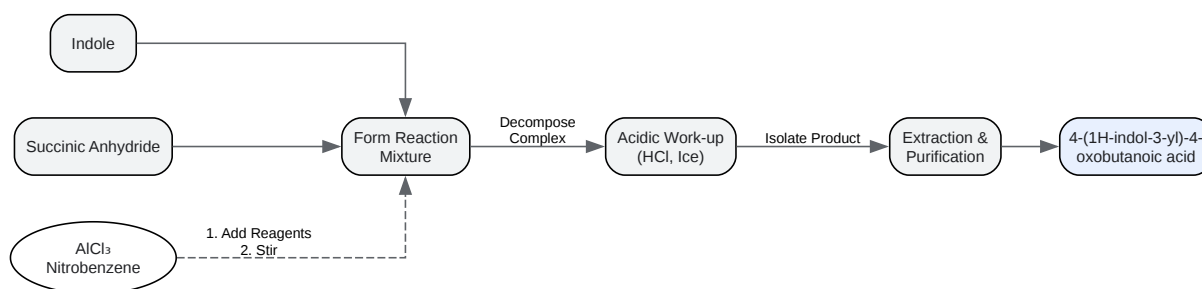
- Indole
- Succinic Anhydride

- Anhydrous Aluminum Chloride (AlCl_3)
- Nitrobenzene or Dichloromethane (solvent)
- Concentrated Hydrochloric Acid (HCl)
- Ice
- Sodium Bicarbonate (NaHCO_3) solution
- Water
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Standard laboratory glassware and magnetic stirrer

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube, suspend anhydrous aluminum chloride (2.2 equivalents) in the chosen anhydrous solvent (e.g., nitrobenzene).
- **Reagent Addition:** Cool the suspension in an ice bath. Add a solution of succinic anhydride (1.1 equivalents) in the solvent dropwise with constant stirring.
- **Indole Addition:** After the addition of succinic anhydride is complete, add a solution of indole (1.0 equivalent) in the solvent dropwise, maintaining the low temperature.
- **Reaction:** Once the addition is complete, allow the mixture to stir at room temperature for several hours (e.g., 4-6 hours) and then heat gently (e.g., to 50-60 °C) for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Work-up:** Cool the reaction mixture and pour it slowly onto a mixture of crushed ice and concentrated HCl . This will decompose the aluminum chloride complex.

- **Extraction:** If using a water-immiscible solvent like dichloromethane, separate the organic layer. If using nitrobenzene, steam distillation may be required to remove the solvent. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) multiple times.
- **Purification:** Combine the organic extracts and wash with a saturated NaHCO_3 solution to extract the acidic product into the aqueous layer. Separate the aqueous layer, acidify it with HCl to precipitate the product. Filter the precipitate, wash with cold water, and dry.
- **Final Step:** The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).



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Proposed workflow for the synthesis of 4-(1H-indol-3-yl)-4-oxobutanoic acid.

Spectroscopic Characterization

While specific analytical data from suppliers may be limited, the structure of the compound allows for the prediction of its key spectroscopic features.

- ^1H NMR: The spectrum is expected to show signals for the aromatic protons of the indole ring, typically between 7.0 and 8.5 ppm. The indole N-H proton will appear as a broad singlet at a high chemical shift (>10 ppm). The two methylene groups ($-\text{CH}_2-\text{CH}_2-$) of the butanoic acid chain will appear as two distinct triplets around 2.8-3.5 ppm. The carboxylic acid proton will be a broad singlet, often above 12 ppm.

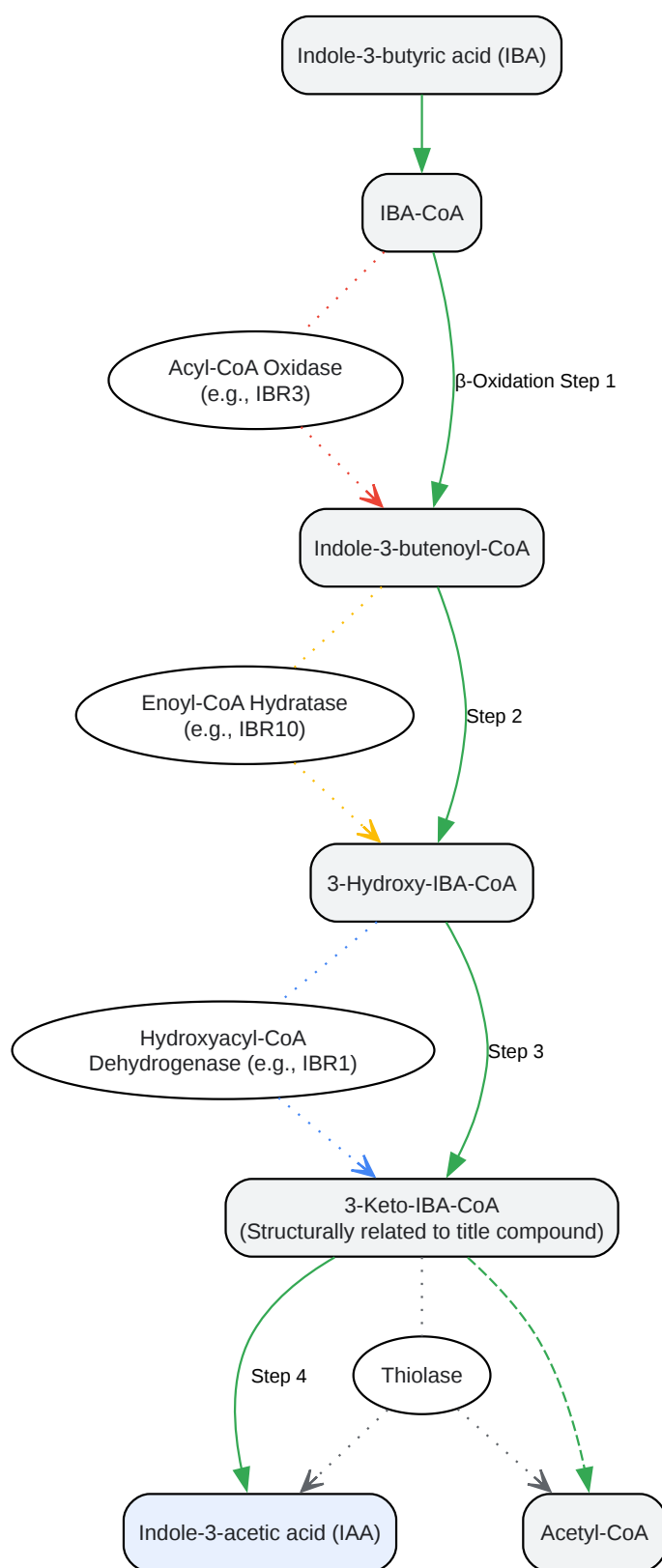
- ^{13}C NMR: The spectrum will show 12 distinct carbon signals. Carbonyl carbons (ketone and carboxylic acid) will be in the downfield region (170-200 ppm). The aromatic carbons of the indole ring will appear between 110 and 140 ppm. The two methylene carbons will be visible in the aliphatic region (25-40 ppm).
- Mass Spectrometry (MS): The expected exact mass for the protonated molecule $[\text{M}+\text{H}]^+$ is approximately 218.0817.

Biological Activity and Mechanism of Action

Direct studies on the biological activity of **4-(1H-indol-3-yl)-4-oxobutanoic acid** are not widely reported in the public literature. However, its structural similarity to other known bioactive molecules provides a basis for potential research avenues.

Relation to Plant Auxins

The compound is structurally very similar to the plant auxin Indole-3-butyric acid (IBA). In plants, IBA acts as a precursor to the primary auxin, Indole-3-acetic acid (IAA).^{[4][5]} This conversion occurs in peroxisomes via a process analogous to fatty acid β -oxidation.^[6] The title compound, with a ketone at the 4-position, resembles a potential intermediate in this metabolic pathway. This suggests the compound could be investigated for its role in plant growth regulation or as a tool to study the enzymatic steps of IBA metabolism.



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Metabolic conversion of IBA to IAA in plants via β -oxidation.[6]

Potential as a Synthetic Scaffold

The bifunctional nature of **4-(1H-indol-3-yl)-4-oxobutanoic acid**, possessing both a ketone and a carboxylic acid, makes it a versatile precursor for the synthesis of more complex molecules, particularly nitrogen-containing heterocycles.[3] For instance, condensation with hydrazine derivatives can yield pyridazinones, a class of compounds with known biological activities.[3]

Furthermore, a study on derivatives of the isomeric compound, 4-(1H-indol-1-yl)-4-oxobutanoic acid, showed that when spliced with podophyllotoxin, the resulting molecules exhibited significant antitumor activity against drug-resistant lung cancer cells by inducing apoptosis.[7] This highlights the potential of the indol-4-oxobutanoic acid scaffold in medicinal chemistry and drug discovery.

Applications in Research and Development

Given the available information, **4-(1H-indol-3-yl)-4-oxobutanoic acid** is a valuable compound for the following applications:

- **Synthetic Chemistry:** As a building block for creating libraries of indole-based compounds and heterocycles for screening in drug discovery programs.
- **Plant Biology:** As a research tool to investigate the enzymes and mechanisms involved in auxin metabolism and action.
- **Medicinal Chemistry:** As a starting point for the design and synthesis of novel therapeutic agents, potentially targeting pathways related to cell proliferation and apoptosis, based on findings from related structures.[7]

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References

- 1. 835-45-0|4-(1H-Indol-3-yl)-4-oxobutanoic acid|BLD Pharm [bldpharm.com]
- 2. Indole-3-(4'-oxo)butyric acid | C₁₂H₁₁NO₃ | CID 730037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]
- 5. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Arabidopsis Indole-3-Butyric Acid Response Mutants Defective in Novel Peroxisomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
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